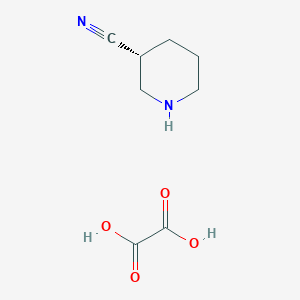

(3R)-piperidine-3-carbonitrile oxalic acid

Description

Properties

IUPAC Name |

oxalic acid;(3R)-piperidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.C2H2O4/c7-4-6-2-1-3-8-5-6;3-1(4)2(5)6/h6,8H,1-3,5H2;(H,3,4)(H,5,6)/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNODRZDKBPKLS-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C#N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantiomeric Purity and Stereochemical Significance in Piperidine Derivatives

The piperidine (B6355638) ring is a six-membered heterocycle that is a ubiquitous building block in medicinal chemistry. nih.gov When substituents are added to the ring, as with the carbonitrile group at the 3-position, stereocenters can be created, leading to the existence of enantiomers—molecules that are non-superimposable mirror images of each other.

The stereochemical configuration of these molecules is paramount, as different enantiomers of a drug can exhibit widely different biological activities. tcichemicals.com One enantiomer might be therapeutically active, while the other could be inactive or, in some cases, cause undesired effects. tcichemicals.com Consequently, the ability to synthesize piperidine derivatives with high enantiomeric purity (a high excess of one enantiomer over the other) is a critical goal in pharmaceutical development. nih.gov

Achieving high enantiomeric purity often requires sophisticated synthetic strategies. mdpi.com These methods are designed to selectively produce the desired stereoisomer, thereby ensuring the final active pharmaceutical ingredient has the correct three-dimensional structure for optimal interaction with its biological target.

Interactive Data Table: Methods for Achieving Enantiomeric Purity in Piperidine Synthesis

| Method | Description | Key Features |

| Asymmetric Synthesis | Utilizes chiral catalysts or auxiliaries to guide a reaction towards the formation of a specific enantiomer. tcichemicals.comscispace.com | High enantioselectivity; avoids the loss of 50% of the material inherent in resolution. wikipedia.org |

| Chiral Resolution | Separates a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers. wikipedia.org | A common industrial method, often involving the formation of diastereomeric salts. researchgate.netpharmtech.com |

| Kinetic Resolution | Involves reacting a racemic mixture with a chiral reagent that reacts faster with one enantiomer, allowing the unreacted, slower-reacting enantiomer to be isolated. rsc.org | Can provide high enantiomeric ratios for the recovered starting material and the product. rsc.org |

| Enzyme Cascades | Employs multiple enzymes in a one-pot reaction to convert a starting material into a chiral product, preventing the racemization of intermediates. manchester.ac.uk | High enantiopurity; environmentally friendly conditions. manchester.ac.uk |

The Role of Oxalic Acid As a Chiral Resolving Agent and Synthetic Facilitator

Strategies for the Stereoselective Construction of the Piperidine (B6355638) Core

Achieving the desired stereochemistry at the C-3 position of the piperidine ring is a primary challenge. Various asymmetric synthesis strategies have been developed to address this, ranging from the use of naturally occurring chiral starting materials to sophisticated catalytic and enzymatic systems.

Chiral Pool Synthesis Approaches to (3R)-Piperidine Scaffolds

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids are particularly valuable precursors for the asymmetric synthesis of piperidine alkaloids and their derivatives.

One documented approach begins with L-glutamic acid, a natural α-amino acid. This multi-step synthesis involves:

Diesterification and Protection: Both carboxylic acid groups of L-glutamic acid are esterified, followed by N-protection with a tert-butoxycarbonyl (Boc) group.

Reduction: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Tosylation and Cyclization: The diol is converted to a ditosylate, which then undergoes cyclization with a suitable amine to form the piperidine ring. This sequence yields enantiomerically pure 3-(N-Boc amino) piperidine derivatives.

This method leverages the inherent chirality of L-glutamic acid to establish the stereocenter that will ultimately become the (R)-configured C-3 position of the piperidine ring.

Chiral Auxiliary-Mediated Asymmetric Induction in Piperidine Formation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. Carbohydrate-derived auxiliaries, such as those from galactose and arabinose, have been successfully employed in the stereoselective synthesis of piperidine derivatives. researchgate.netaminer.orgresearchgate.net

For instance, a domino Mannich–Michael reaction using an O-pivaloylated arabinosylaldimine and Danishefsky's diene can produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net The chiral carbohydrate auxiliary guides the facial selectivity of the nucleophilic attack, establishing the stereochemistry of the newly formed ring. Subsequent chemical modifications and cleavage of the auxiliary yield the enantiopure piperidine core. Similarly, an immobilized galactose auxiliary has been used in the solid-phase synthesis of chiral piperidine derivatives, demonstrating the versatility of this approach. aminer.org

Catalytic Asymmetric Synthesis Routes for Piperidine Derivatives (e.g., Rh-catalyzed approaches)

Catalytic asymmetric synthesis is a powerful strategy that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org Rhodium (Rh)-based catalysts have proven particularly effective for synthesizing chiral piperidines. nih.govnih.gov

A notable method involves a Rh-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cn This approach utilizes a three-step sequence:

Partial reduction of pyridine (B92270).

Highly regio- and enantioselective Rh-catalyzed carbometalation of the resulting dihydropyridine (B1217469) with an aryl or vinyl boronic acid. This key step creates the 3-substituted tetrahydropyridine (B1245486) in high yield and excellent enantioselectivity.

A final reduction step to furnish the enantioenriched 3-substituted piperidine. nih.govacs.org

This strategy offers broad functional group tolerance and provides a versatile route to a library of chiral 3-piperidines. snnu.edu.cn Another Rh(I)-catalyzed asymmetric [2+2+2] cycloaddition employing a cleavable tether has also been developed to access polysubstituted piperidine scaffolds with high enantioselectivity. nih.gov

| Catalyst System | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| [Rh(cod)OH]₂ / (S)-Segphos | Dihydropyridine, Aryl boronic acids | 3-Aryl-tetrahydropyridine | High | Excellent | nih.gov |

| Rh(I) / Chiral Ligand | Alkenyl isocyanate, Alkyne | Polysubstituted Piperidine | Good | High | nih.gov |

| Chiral Phosphepine | Imine, Allene | Functionalized Piperidine | Good | Very Good | acs.org |

Chemoenzymatic Transformations for Enantiopure Piperidines

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysts. wur.nl Enzymes such as oxidases, reductases, and lipases can operate under mild conditions with exceptional enantio- and regio-selectivity, making them ideal for constructing chiral piperidines. nih.govacs.org

A key chemoenzymatic strategy for producing stereo-defined 3-substituted piperidines involves a one-pot amine oxidase/ene imine reductase cascade. nih.gov

A chemically synthesized N-substituted tetrahydropyridine is oxidized in situ by an amine oxidase to form a dihydropyridinium (DHP) intermediate.

This activated intermediate is then stereoselectively reduced by an ene imine reductase (EneIRED) to yield the chiral piperidine. nih.govacs.org

By selecting the appropriate EneIRED enzyme, either the (R) or (S) enantiomer of the target piperidine can be produced with high enantiomeric excess. This method has been successfully applied to the synthesis of precursors for important drugs, highlighting its practical utility. nih.govacs.org Another approach uses transaminases to convert ω-chloroketones into chiral 2-substituted piperidines with excellent enantioselectivity. acs.org

| Enzyme Cascade | Substrate | Product | Overall Yield | Enantiomeric Excess (ee) | Reference |

| Amine Oxidase / EneIRED | N-allyl-3-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | (S)-N-Boc-3-(4-bromophenyl)piperidine | 61% (from pyridine) | 99% | nih.gov |

| Amine Oxidase / EneIRED | N-allyl-3-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine | (S)-(-)-Preclamol | ≥50% | 96% | acs.org |

Introduction and Functionalization of the Carbonitrile Group at C-3

Once the chiral piperidine core is established, the next critical step is the introduction of the carbonitrile (-C≡N) group at the C-3 position.

Direct Cyanation Methodologies

Direct cyanation involves the introduction of a cyano group onto a pre-formed ring. While various methods exist for the cyanation of aromatic and heterocyclic systems, achieving this transformation on a saturated piperidine ring, especially with stereochemical control, presents challenges. researchgate.netrsc.org

One innovative strategy for the enantioselective synthesis of chiral piperidines involves a radical-mediated δ C-H cyanation of acyclic amines. nih.gov In this method, a chiral copper catalyst directs an intramolecular hydrogen atom transfer (HAT) via an N-centered radical relay mechanism. This process selectively functionalizes a δ C-H bond, installing a cyano group. The resulting enantioenriched δ-amino nitrile can then be cyclized to form the chiral piperidine. This approach effectively combines C-H functionalization and cyclization to build the final product, with the cyano group incorporated from the outset of the key bond-forming cascade. nih.gov

For pre-existing piperidine rings or their precursors, cyanation can sometimes be achieved through nucleophilic substitution or by activating the ring. For example, pyridinium (B92312) salts can be converted to cyanotetrahydropyridines, which are then reduced to the corresponding cyanopiperidines. researchgate.net Palladium-catalyzed cyanation of aryl or vinyl triflates is another powerful method, although it requires an appropriate handle on the piperidine ring. acs.org

| Method | Key Feature | Application | Reference |

| Radical δ C-H Cyanation | Enantioselective, uses acyclic amine precursors | Forms enantioenriched δ-amino nitriles for cyclization | nih.gov |

| Reductive Cyanation | Uses pyridinium salt precursors | Forms cyanotetrahydropyridines | researchgate.net |

| Palladium-Catalyzed Cyanation | Mild conditions, aqueous media | Cyanation of (hetero)aryl halides and triflates | acs.org |

Indirect Routes via Precursor Functional Group Interconversion

The synthesis of (3R)-piperidine-3-carbonitrile can be effectively achieved through indirect routes that rely on the functional group interconversion of a pre-existing chiral piperidine precursor. This strategy circumvents the direct asymmetric synthesis of the nitrile and instead leverages established methods for introducing the nitrile functionality onto a stereochemically defined piperidine ring. A common and practical approach begins with a chiral precursor such as (R)-3-hydroxypiperidine or (R)-piperidine-3-carboxamide.

One viable pathway initiates with the readily available (R)-3-hydroxypiperidine. The hydroxyl group, after suitable protection of the piperidine nitrogen (e.g., as a Boc-carbamate), can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a cyanide source, like sodium cyanide, yields the desired (3R)-piperidine-3-carbonitrile after deprotection.

Alternatively, a more direct interconversion involves the dehydration of (R)-piperidine-3-carboxamide. The amide precursor can be synthesized from a suitable chiral starting material, such as L-glutamic acid. google.com The dehydration of the primary amide to the corresponding nitrile is a standard transformation in organic synthesis. researchgate.net A variety of dehydrating agents can be employed for this purpose, with common reagents including phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (B1165640) (TFAA), or cyanuric chloride in combination with a tertiary amine base. researchgate.netresearchgate.net The reaction conditions are typically mild, making this a favorable method for preserving the stereochemical integrity of the chiral center. researchgate.net The choice of reagent and conditions depends on the scale of the reaction and the presence of other functional groups in the molecule.

| Precursor | Key Transformation | Reagents/Conditions | Product |

| (R)-N-Boc-3-hydroxypiperidine | 1. Conversion of -OH to leaving group 2. Nucleophilic substitution | 1. TsCl, Pyridine 2. NaCN, DMSO | (R)-N-Boc-piperidine-3-carbonitrile |

| (R)-Piperidine-3-carboxamide | Dehydration | P₂O₅ or Cyanuric Chloride/DMF | (3R)-Piperidine-3-carbonitrile |

Oxalic Acid Salt Formation for Stereochemical Resolution and Purification

The use of oxalic acid in the context of (3R)-piperidine-3-carbonitrile serves as a highly effective method for purification and isolation, rather than for the initial chiral resolution itself. Since oxalic acid is an achiral dicarboxylic acid, it cannot form diastereomers with a racemic mixture of amines. libretexts.org Instead, its primary role is to form a stable, crystalline salt with the desired enantiomer after it has been separated from its counterpart. sciencemadness.orgsciencemadness.org Chiral amines, in their free base form, are often oils or solids that are difficult to crystallize and purify. sciencemadness.org The formation of an oxalate salt converts the amine into an ionic compound, which typically exhibits enhanced crystallinity and a well-defined melting point, facilitating its handling and purification. google.com

Diastereomeric Crystallization for Enantiomeric Enrichment of (3R)-Piperidine-3-carbonitrile

The enantiomeric enrichment of piperidine-3-carbonitrile is achieved through diastereomeric crystallization, a classical and widely used method for resolving racemic mixtures. wikipedia.orgwikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction creates a mixture of two diastereomeric salts.

For a racemic mixture of (R)- and (S)-piperidine-3-carbonitrile, reaction with a chiral acid like (+)-tartaric acid would produce [(R)-piperidine-3-carbonitrile][(+)-tartrate] and [(S)-piperidine-3-carbonitrile][(+)-tartrate]. These two salts are diastereomers, meaning they are not mirror images of each other and therefore have different physical properties, most importantly, different solubilities in a given solvent system. wikipedia.orgrsc.org

By carefully selecting the solvent and controlling the crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution while the other remains dissolved in the mother liquor. gavinpublishers.comnih.gov Filtration of the precipitated solid allows for the separation of the two diastereomers. After separation, the desired enantiomer can be recovered as the free base by neutralizing the salt with a suitable base, such as sodium hydroxide. The chiral resolving agent can often be recovered and reused. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgonyxipca.com

Optimization of Salt Formation and Crystallization Conditions

The efficiency of both the diastereomeric resolution and the final oxalate salt purification is highly dependent on the optimization of salt formation and crystallization conditions. Key parameters that are systematically varied to maximize yield and purity include the choice of solvent, temperature profile, stoichiometry of the acid, and the rate of cooling. gavinpublishers.com

For the formation of the (3R)-piperidine-3-carbonitrile oxalic acid salt, anhydrous solvents are often preferred to prevent the formation of non-crystalline oils or hydrated salts. sciencemadness.org Isopropyl alcohol (IPA) is a commonly used solvent for this purpose. sciencemadness.org The amine free base is dissolved in the solvent and added to a solution of oxalic acid. The stoichiometry is typically a 1:1 molar ratio to form the mono-oxalate salt. sciencemadness.org

The table below summarizes key parameters and their typical optimization goals for the crystallization of amine salts.

| Parameter | Objective and Common Conditions | Rationale |

| Solvent System | Screen various solvents (e.g., IPA, ethanol (B145695), acetone) and anti-solvents (e.g., ether, hexane) to find a system where the desired salt has low solubility at cool temperatures and high solubility at elevated temperatures. sciencemadness.orggoogle.com | The difference in solubility across a temperature range drives the crystallization process. An anti-solvent can be used to induce precipitation. sciencemadness.org |

| Temperature/Cooling Rate | A slow, controlled cooling rate is generally preferred. Sometimes, a period of aging at a specific temperature is employed. gavinpublishers.com | Slow cooling promotes the growth of larger, purer crystals by allowing the system to remain near equilibrium, minimizing the inclusion of impurities. |

| Stoichiometry | For diastereomeric resolution, 0.5 to 1.0 equivalents of the resolving agent are often screened. onyxipca.com For oxalate salt formation, a 1:1 molar ratio is typical. sciencemadness.org | Sub-stoichiometric amounts of resolving agent can sometimes lead to higher enantiomeric excess in the precipitated salt. For purification salts, a 1:1 ratio ensures complete conversion. |

| Seeding | Introducing a small crystal of the pure desired salt (a seed crystal) can initiate crystallization at a controlled point. gavinpublishers.com | Seeding helps to control the crystal form (polymorph) and can prevent the formation of an unstable supersaturated solution or rapid, uncontrolled precipitation. |

| Agitation | Stirring speed can influence crystal size and distribution. | Agitation affects mass transfer in the solution, which can impact nucleation and crystal growth rates. |

Recrystallization and Hot Trituration Techniques for Enhanced Stereopurity

Following the initial diastereomeric crystallization or oxalate salt formation, the isolated solid may still contain chemical and stereochemical impurities. To achieve the high levels of purity required for pharmaceutical applications, further purification steps such as recrystallization and hot trituration are employed.

Recrystallization is a fundamental purification technique for crystalline solids. The process involves dissolving the impure salt in a minimum amount of a hot solvent in which it is highly soluble. core.ac.uk The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the salt drops, and it crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. The pure crystals are then collected by filtration. For amine oxalate salts, solvent systems like IPA/ether or ethanol/ether can be effective for recrystallization. sciencemadness.org

Hot trituration is a technique used to purify a solid when recrystallization is difficult or inefficient. It involves suspending the impure solid in a solvent in which it is only sparingly soluble, even at elevated temperatures. sciencemadness.org The suspension is then heated and stirred for a period. During this process, impurities that are more soluble in the chosen solvent are washed away from the solid particles. The purified solid is then collected by filtration. This method is particularly useful for removing small amounts of highly soluble impurities from a less soluble main product and can significantly enhance the diastereomeric or enantiomeric excess of the final product. gavinpublishers.com

Elucidation of Chemical Reactivity and Transformative Potential of 3r Piperidine 3 Carbonitrile Oxalic Acid

Reactions of the Carbonitrile Moiety

The carbonitrile group is a versatile functional handle, capable of undergoing several important transformations to yield key synthetic intermediates.

The nitrile group of (3R)-piperidine-3-carbonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (3R)-Piperidine-3-carboxylic acid, also known as (R)-Nipecotic acid. smolecule.com This transformation proceeds through an intermediate amide. Acid-catalyzed hydrolysis, for instance using concentrated hydrochloric acid, can effectively convert the nitrile to the carboxylic acid. google.com This reaction is fundamental for accessing the piperidine-3-carboxylic acid scaffold, which is a key structural motif in various pharmaceutically active compounds.

The carbonitrile can be readily reduced to a primary amine, (3R)-piperidin-3-ylmethanamine, providing a route to extend the carbon chain and introduce a new nucleophilic center. smolecule.com This reduction is a cornerstone transformation for this class of compounds. A variety of reducing agents can accomplish this conversion, each with its own substrate compatibility and reaction conditions. Common methods include catalytic hydrogenation using catalysts like palladium, platinum, or nickel at elevated temperature and pressure, or chemical reduction with metal hydrides. libretexts.org

| Reducing Agent/System | Description | Citation(s) |

| Lithium Aluminium Hydride (LiAlH₄) | A powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically performed in an ether solvent, followed by an acidic workup. | libretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Utilizes hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni). Conditions vary based on the catalyst used. | libretexts.org |

| Diisopropylaminoborane/cat. LiBH₄ | A milder system that reduces a wide range of aliphatic and aromatic nitriles to primary amines in high yields. It shows good functional group tolerance, for instance, with unconjugated alkenes and alkynes. | nih.govresearchgate.netorganic-chemistry.org |

| Ammonia Borane | Can reduce nitriles to primary amines under thermal conditions without a catalyst. | organic-chemistry.org |

Reactivity Modulated by the Oxalic Acid Counterion

The presence of oxalic acid as a counterion is not passive; it fundamentally modulates the reactivity of the piperidine (B6355638) nitrogen. Oxalic acid is a dicarboxylic acid that readily forms a salt with the basic secondary amine of the piperidine ring. sciencemadness.org This acid-base reaction results in the protonation of the piperidine nitrogen, forming a piperidinium (B107235) oxalate (B1200264) salt.

The key consequence of this salt formation is the effective "protection" of the amine. The lone pair on the nitrogen is engaged in the bond with the proton, rendering the nitrogen non-nucleophilic and unreactive towards electrophiles like alkyl halides or acylating agents. To perform reactions such as N-alkylation, the free amine must be liberated by treatment with a base.

Furthermore, the oxalate counterion influences the compound's physical properties. Oxalic acid and its salts are known to be hygroscopic. nih.govnoaa.gov The interaction between the organic amine and the inorganic acid can lead to the formation of stable, low-volatility salt particles. researchgate.netcopernicus.org This property is often exploited in synthesis for the purification and handling of amine compounds, as the crystalline salts are typically easier to isolate and store than the free amines. orgsyn.org

Acid-Catalyzed Transformations and Proton Transfer Mechanisms

The presence of oxalic acid as a counter-ion plays a crucial role in the acid-catalyzed transformations of (3R)-piperidine-3-carbonitrile. The oxalic acid can act as an internal proton source, facilitating reactions that require acidic conditions.

Proton Transfer: In the solid state and in solution, a proton transfer equilibrium exists between the piperidine nitrogen and the oxalic acid. The more basic nitrogen atom of the piperidine ring readily accepts a proton from the acidic carboxylic acid groups of oxalic acid, forming a piperidinium oxalate salt. This proton transfer is a fundamental aspect of the compound's structure and influences its physical and chemical properties. Studies on similar systems, such as oxalic acid dihydrate, have shown that proton migration can occur along strong hydrogen bonds, leading to the formation of ionic species. rsc.org This suggests that in (3R)-piperidine-3-carbonitrile oxalic acid, there is a dynamic equilibrium involving protonated piperidine and the oxalate and hydrogen oxalate anions.

Acid-Catalyzed Hydrolysis of the Nitrile Group: The nitrile group of (3R)-piperidine-3-carbonitrile can undergo hydrolysis under acidic conditions to yield the corresponding carboxylic acid, (3R)-nipecotic acid. The presence of oxalic acid can facilitate this transformation upon heating in an aqueous solution. The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis lead to the formation of the carboxylic acid. A patent for the preparation of (S)-nipecotic acid describes the hydrolysis of 3-piperidine formamide (B127407) or its salt in concentrated hydrochloric acid, highlighting the use of strong acids for this type of transformation. google.comgoogle.com While this example uses a different starting material and acid, the underlying principle of acid-catalyzed nitrile hydrolysis is applicable.

| Reactant | Reagents and Conditions | Product | Research Finding |

| 3-Piperidine formyl amine hydrochlorate | Concentrated hydrochloric acid, 60-65°C | (S)-Nipecotic acid | Acid-catalyzed hydrolysis of a related piperidine derivative to the corresponding carboxylic acid. google.com |

| This compound | H₂O, Heat | (3R)-Nipecotic acid | Inferred reactivity based on general principles of acid-catalyzed nitrile hydrolysis. |

Salt Exchange and Derivatization Reactions

The ionic nature of this compound allows for salt exchange reactions, while the reactive piperidine nitrogen and nitrile group are sites for various derivatization reactions.

Salt Exchange: The oxalate counter-ion can be exchanged with other anions by treating the salt with a strong acid of the desired anion or through ion-exchange chromatography. For instance, treatment with hydrochloric acid would yield (3R)-piperidine-3-carbonitrile hydrochloride. The synthesis of various piperidinium salts for applications such as ionic liquids often involves a two-step method where a precursor salt is synthesized and then subjected to an anion exchange reaction. alfa-chemistry.com This versatility allows for the modification of the compound's solubility and physical properties to suit specific applications.

N-Derivatization: The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo a variety of derivatization reactions, including alkylation, acylation, and reductive amination. These reactions typically require the use of a base to deprotonate the piperidinium ion, liberating the free amine for reaction.

N-Alkylation: Reaction with alkyl halides in the presence of a base leads to the formation of N-alkylated derivatives.

N-Acylation: Treatment with acyl chlorides or acid anhydrides in the presence of a base yields N-acylated products.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides N-substituted derivatives. d-nb.info

The synthesis of N-substituted nipecotic acid derivatives often involves the reaction of a suitable electrophile with the piperidine nitrogen. scispace.com

Derivatization of the Nitrile Group: The nitrile group can also be a site for chemical modification.

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This provides access to 3-(aminomethyl)piperidine derivatives.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.

| Reaction Type | Reagents and Conditions | Product Type | General Applicability |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-(3R)-piperidine-3-carbonitrile | Common reaction for secondary amines. |

| N-Acylation | Acyl chloride/anhydride (B1165640), Base | N-Acyl-(3R)-piperidine-3-carbonitrile | Common reaction for secondary amines. |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Substituted (3R)-piperidine-3-carbonitrile | Versatile method for N-substitution. d-nb.info |

| Nitrile Reduction | LiAlH₄ or Catalytic Hydrogenation | 3-(Aminomethyl)piperidine | Standard procedure for nitrile reduction. |

| Salt Exchange | Strong Acid (e.g., HCl) | (3R)-Piperidine-3-carbonitrile hydrochloride | General method for anion exchange in salts. alfa-chemistry.com |

Strategic Applications in Complex Organic Synthesis

(3R)-Piperidine-3-carbonitrile Oxalic Acid as a Versatile Chiral Building Block

Chiral building blocks are fundamental to modern medicinal chemistry, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. (3R)-Piperidine-3-carbonitrile, provided as its stable oxalic acid salt, serves as an excellent chiral pool starting material. This allows chemists to introduce a predefined stereocenter into a molecule early in a synthetic sequence, avoiding the need for challenging chiral separations or asymmetric reactions later on. The compound's utility is rooted in its dual functionality: the piperidine (B6355638) nitrogen allows for a wide range of N-functionalization reactions, while the nitrile group is a versatile handle for transformation into other key functional groups such as amines, carboxylic acids, or ketones.

The primary application of this compound is in the stereocontrolled synthesis of highly substituted and functionally complex piperidine derivatives. The fixed (R)-configuration at the 3-position directs the stereochemical outcome of subsequent reactions, enabling the construction of diastereomerically pure compounds. nih.gov Synthetic strategies often involve the protection of the piperidine nitrogen, followed by modification of the nitrile group or functionalization of the piperidine ring itself.

Researchers can leverage this building block to access advanced scaffolds through methods like:

Alkylation: Diastereoselective alkylation at positions alpha to the nitrile group.

Reduction and Cyclization: Reduction of the nitrile to an aminomethyl group, which can then participate in intramolecular cyclization reactions to form bicyclic systems. mdpi.com

Ring-Closing Metathesis: Introduction of alkenyl chains onto the piperidine nitrogen or carbon framework, followed by ring-closing metathesis to form novel fused or bridged systems. digitellinc.com

These approaches are critical for generating libraries of complex molecules for drug discovery programs, where precise control over the spatial arrangement of substituents is paramount for optimizing biological activity.

| Synthetic Strategy | Description | Potential Outcome |

| N-Arylation/N-Alkylation | Functionalization of the secondary amine of the piperidine ring. | Introduction of diverse substituents to modulate solubility and target binding. |

| Nitrile Hydrolysis | Conversion of the nitrile group to a carboxylic acid. | Creates (3R)-piperidine-3-carboxylic acid, a key chiral intermediate. |

| Nitrile Reduction | Reduction to a primary amine (aminomethyl group). | Forms a diamine structure, a precursor for polycyclic systems. |

| Grignard Reaction | Addition of an organometallic reagent to the nitrile. | Synthesis of 3-acylpiperidine derivatives with controlled stereochemistry. |

The construction of fused and spiro-cyclic systems represents a significant challenge in organic synthesis, yet these motifs are of great interest due to their rigid conformations and novel three-dimensional shapes. nih.gov (3R)-Piperidine-3-carbonitrile is an ideal starting point for such endeavors. The piperidine ring can serve as the core onto which other rings are built.

For example, the nitrile group can be transformed into a ketone, which can then undergo intramolecular aldol (B89426) or Michael reactions to form a fused ring system. Alternatively, the piperidine nitrogen and an adjacent carbon can be incorporated into a [3+2] or Diels-Alder cycloaddition reaction to construct polycyclic alkaloids. digitellinc.comnih.gov

The synthesis of spiro-cyclic systems, where two rings share a single carbon atom, is another key application. nih.gov The C3 or C4 positions of the piperidine ring can be functionalized to act as one part of a spiro-center. For instance, conversion of the nitrile at C3 to a suitable functional group could initiate a cyclization event with a chain attached to the piperidine nitrogen, leading to the formation of complex spiro-diazaspirocycles. nih.govbeilstein-journals.org

Precursor to Structurally Diverse Heterocyclic Compounds

Heterocyclic compounds are the largest class of organic molecules, forming the backbone of countless pharmaceuticals. this compound is not just a source of chiral piperidines but also a precursor to a broader range of structurally diverse heterocyclic systems. The inherent reactivity of both the piperidine ring and the nitrile functionality allows for extensive molecular elaboration.

Polycyclic amine systems are common structural motifs in natural products with potent biological activities. The transformation of (3R)-piperidine-3-carbonitrile into these complex scaffolds is a key strategic application. One common approach involves the reduction of the nitrile to an aminomethyl group. This newly formed primary amine, along with the parent piperidine nitrogen, can participate in cascade reactions to build additional rings.

For instance, the resulting diamine can be used in condensation reactions with dicarbonyl compounds to construct new heterocyclic rings fused to the piperidine core. Methodologies like the Pauson-Khand reaction could also be employed, where an alkyne and an alkene are cyclized in the presence of a cobalt catalyst to create a new five-membered ring, leading to complex polycyclic piperidine structures. digitellinc.com

Beyond its direct use in complex synthesis, this compound is a valuable precursor for other important chiral intermediates. sigmaaldrich.com The most prominent transformation is the hydrolysis of the nitrile group to a carboxylic acid, yielding (3R)-piperidine-3-carboxylic acid (also known as (R)-nipecotic acid). This amino acid derivative is a crucial intermediate in the synthesis of numerous pharmaceutical agents. researchgate.net

Computational and Mechanistic Investigations of 3r Piperidine 3 Carbonitrile Oxalic Acid Systems

Quantum Chemical Studies on Stereoselectivity and Conformational Preferences

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of the (3R)-piperidine-3-carbonitrile cation and how it interacts with its environment. These studies provide insights into the conformational landscape of the piperidine (B6355638) ring and the stereoelectronic effects of the substituents, which are crucial for stereoselective interactions.

The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org For a 3-substituted piperidine like (3R)-piperidine-3-carbonitrile, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is a delicate balance of steric and electronic effects. Computational studies on similar 3-substituted piperidines have shown that the conformational preference is highly dependent on the nature of the substituent and the protonation state of the nitrogen atom. researchgate.netd-nb.inforesearchgate.netnih.gov

In the case of (3R)-piperidine-3-carbonitrile, the nitrile group is relatively small, suggesting that the steric preference for the equatorial position might not be overwhelmingly large. However, hyperconjugative interactions can play a significant role. For instance, studies on 3-fluoropiperidines have revealed that interactions between the C-F antibonding orbital (σ*C-F) and adjacent C-H or C-N bonding orbitals can stabilize the axial conformer. researchgate.netnih.gov A similar analysis for the carbonitrile group would involve examining the interactions with the C-CN and N-C bonds.

Upon formation of the oxalic acid salt, the piperidine nitrogen is protonated, forming a piperidinium (B107235) cation. This protonation significantly alters the electronic landscape and conformational energies. DFT calculations on protonated piperidine derivatives have shown that the energetic difference between axial and equatorial conformers can change upon N-protonation. researchgate.netnih.gov The presence of the positively charged nitrogen introduces strong charge-dipole interactions that can influence the orientation of the polar carbonitrile group.

| Parameter | Axial Conformer | Equatorial Conformer | Energy Difference (kcal/mol) |

| Dihedral Angle (N1-C2-C3-C4) | Varies | Varies | - |

| Calculated Dipole Moment (Debye) | Typically higher | Typically lower | - |

| Relative Energy (Gas Phase) | Reference (0) or higher | Lower or reference (0) | ΔE = E_axial - E_equatorial |

| Relative Energy (Solvated) | Varies with solvent polarity | Varies with solvent polarity | ΔG_solv = G_axial - G_equatorial |

Note: The values in this table are illustrative and would be determined through specific DFT calculations on (3R)-piperidine-3-carbonitrile.

Molecular Dynamics Simulations of Intermolecular Interactions (e.g., with resolving agents)

While quantum chemical studies provide insights into the properties of individual molecules, molecular dynamics (MD) simulations are essential for understanding the dynamic and collective behavior of molecules in solution, particularly the intermolecular interactions that drive diastereomeric salt formation. nih.govresearchgate.neted.ac.uk In the context of resolving (3R)-piperidine-3-carbonitrile, MD simulations can model the interactions between the chiral piperidinium cation, the oxalate (B1200264) anion, and a chiral resolving agent in a solvent environment.

The primary forces governing the formation of a diastereomeric salt are electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.govnih.gov MD simulations can map the interaction landscape between the (3R)-piperidine-3-carbonitrile cation and a chiral acid, revealing the specific hydrogen bonding networks and steric contacts that lead to the differential stability of the resulting diastereomeric salts.

For instance, a simulation could model the interaction of (R)- and (S)-piperidine-3-carbonitrile with a chiral dicarboxylic acid like tartaric acid. The simulation would track the formation and lifetime of hydrogen bonds between the piperidinium N-H group, the carboxyl groups of the resolving agent, and potentially the nitrile group, which can act as a weak hydrogen bond acceptor. The oxalate dianion, being a strong hydrogen bond acceptor, would also play a crucial role in mediating these interactions. nih.gov

The analysis of radial distribution functions (RDFs) from MD simulations can quantify the probability of finding certain atoms of the resolving agent at a given distance from the chiral center of the piperidinium cation. This can reveal which enantiomer fits more snugly into the crystal lattice of the less soluble diastereomeric salt.

| Interaction Type | Key Interacting Groups | Typical Distance (Å) | Significance in Chiral Recognition |

| Hydrogen Bonding | Piperidinium N-H, Oxalate C=O, Resolving Agent COOH/OH | 1.8 - 2.5 | Directional and specific, crucial for forming stable diastereomeric complexes. nih.gov |

| Ionic Interactions | Piperidinium N+, Oxalate COO- | 2.5 - 4.0 | Strong, non-directional attraction that holds the salt together. |

| van der Waals Forces | Hydrophobic regions of piperidine ring and resolving agent | > 3.5 | Contribute to the overall packing efficiency in the crystal lattice. nih.gov |

| Dipole-Dipole Interactions | Piperidine C-CN, Resolving Agent polar groups | Varies | Influence the relative orientation of the molecules. |

Theoretical Modeling of Reaction Pathways in Asymmetric Synthesis

Theoretical modeling can provide valuable mechanistic insights into the asymmetric synthesis of (3R)-piperidine-3-carbonitrile itself. acs.orgnih.gov Such synthetic routes often involve stereoselective transformations where the chirality is induced by a chiral catalyst or auxiliary. acs.orgdigitellinc.comresearchgate.netresearchgate.net Computational studies can elucidate the transition state structures and activation energies of competing reaction pathways, explaining the origin of the observed enantioselectivity.

A common strategy for the synthesis of chiral piperidines is the asymmetric reduction of a prochiral precursor, such as a tetrahydropyridine (B1245486) or a pyridine (B92270) derivative. nih.govnih.govwhiterose.ac.uk DFT calculations can be employed to model the interaction of the substrate with a chiral catalyst, for example, a transition metal complex with a chiral ligand. By comparing the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) can be predicted. These models often reveal that non-covalent interactions, such as hydrogen bonding or steric repulsion, between the substrate and the chiral ligand are responsible for the stereochemical outcome.

Another approach is the catalytic asymmetric cyanation of a suitable precursor. nih.gov Theoretical modeling of such a reaction would involve identifying the mechanism of cyanide delivery and the role of the chiral catalyst in controlling the facial selectivity of the attack.

| Reaction Step | Computational Method | Key Findings |

| Substrate-Catalyst Binding | DFT, Molecular Docking | Identification of the most stable binding mode and key non-covalent interactions. |

| Transition State Analysis | DFT with transition state search algorithms (e.g., QST2/3) | Determination of the lowest energy transition states for the formation of (R) and (S) products. |

| Product Release | DFT | Calculation of the energy barrier for product dissociation from the catalyst. |

| Prediction of Enantioselectivity | Based on ΔΔG‡ between competing transition states | Correlation of theoretical predictions with experimental enantiomeric excess. |

Electronic Structure Analysis of the Piperidine-Carbonitrile-Oxalic Acid Adduct

The formation of the oxalic acid salt of (3R)-piperidine-3-carbonitrile results in an adduct with a distinct electronic structure. An analysis of this electronic structure can provide a deeper understanding of the stability and reactivity of the salt. Methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are well-suited for this purpose. mdpi.comscilit.comresearchgate.net

Upon protonation of the piperidine nitrogen by oxalic acid, a significant charge transfer occurs. NBO analysis can quantify this charge transfer and describe the nature of the bonding in the resulting adduct. The analysis would likely show a highly polarized N+-H bond in the piperidinium cation and delocalized negative charge over the two carboxylate groups of the oxalate dianion.

The presence of the electron-withdrawing nitrile group influences the charge distribution on the piperidine ring. NBO analysis can reveal the extent of this electronic perturbation through changes in the natural atomic charges and the occupancies of the bonding and antibonding orbitals. For instance, it can show hyperconjugative interactions between the C-C or C-H bonds of the ring and the antibonding orbitals of the C≡N group.

The electronic structure of the protonated nitrile group itself is of interest. rsc.org While the primary site of protonation is the piperidine nitrogen, the Lewis basicity of the nitrile nitrogen means it can participate in hydrogen bonding. QTAIM analysis can be used to identify bond critical points (BCPs) between the hydrogen bond donors and the nitrile nitrogen, characterizing the strength and nature of these interactions. mdpi.com

| Analysis Method | Property Investigated | Expected Findings for the Adduct |

| Natural Bond Orbital (NBO) | Atomic Charges, Orbital Interactions | Positive charge localized on the piperidinium moiety, particularly the N-H group. Negative charge delocalized on the oxalate. Hyperconjugative interactions involving the nitrile group. mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Points (BCPs), Electron Density | Characterization of strong ionic N+-H···-OOC hydrogen bonds. Weaker C-H···O and potential C-H···N interactions. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Electrophilic and Nucleophilic Sites | Strong electrophilic region around the piperidinium N-H. Strong nucleophilic regions around the oxalate oxygens. scilit.comresearchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | Reactivity, Electronic Transitions | HOMO localized on the oxalate anion. LUMO localized on the piperidinium cation, possibly with contributions from the nitrile π* orbitals. |

Analytical and Spectroscopic Characterization for Absolute and Relative Stereochemistry

Advanced Spectroscopic Techniques for Stereochemical Assignment

The elucidation of the three-dimensional structure of a chiral molecule like (3R)-piperidine-3-carbonitrile relies heavily on sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) and chiroptical techniques are paramount in assigning the relative and absolute stereochemistry.

For piperidine (B6355638) derivatives, ¹H NMR spectroscopy is a powerful tool for determining the relative configuration of substituents on the ring. The piperidine ring typically adopts a chair conformation, leading to distinct axial and equatorial positions for the protons. The coupling constants (J-values) between adjacent protons are highly dependent on their dihedral angle, which in turn is defined by their relative stereochemical arrangement. For instance, a large coupling constant (typically 8-13 Hz) is observed for diaxial protons, while smaller couplings (2-5 Hz) are characteristic of axial-equatorial or diequatorial interactions. Analysis of these coupling patterns, often aided by two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), allows for the definitive assignment of the relative stereochemistry of the carbonitrile group at the C3 position.

Chiroptical methods, such as optical rotation and circular dichroism (CD), are indispensable for determining the absolute configuration of a chiral molecule. The measurement of optical rotation, the rotation of the plane of polarized light by a chiral sample, provides an initial indication of the enantiomeric form. For example, a related compound, (R)-3-(Boc-amino)piperidine, has a reported optical rotation of +14.0° to +16.0° (c=1, MeOH). While the sign and magnitude of rotation are specific to the compound and conditions, this illustrates the type of data obtained.

Circular dichroism spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides more detailed stereochemical information. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), can be compared with theoretical spectra calculated using computational methods (e.g., time-dependent density functional theory, TD-DFT) for a known absolute configuration. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry as (R).

Table 1: Representative ¹H NMR Data for Stereochemical Analysis of a 3-Substituted Piperidine Ring

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |

| H-2ax | 3.10 | ddd | 12.5, 11.5, 4.0 | Axial |

| H-2eq | 3.55 | dt | 12.5, 2.5 | Equatorial |

| H-3 | 2.80 | m | - | Axial/Equatorial |

| H-4ax | 1.75 | qd | 12.0, 3.5 | Axial |

| H-4eq | 2.05 | dm | 12.0 | Equatorial |

| H-5ax | 1.60 | q | 11.8 | Axial |

| H-5eq | 1.90 | dm | 11.8 | Equatorial |

| H-6ax | 2.90 | td | 12.0, 3.0 | Axial |

| H-6eq | 3.40 | d | 12.0 | Equatorial |

Note: This data is illustrative for a generic 3-substituted piperidine and not specific experimental data for (3R)-piperidine-3-carbonitrile oxalic acid.

Chromatographic Methods for Enantiomeric Excess Determination

Ensuring the enantiomeric purity of a chiral compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used to determine the enantiomeric excess (e.e.) of (3R)-piperidine-3-carbonitrile.

Chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times. For piperidine derivatives, polysaccharide-based CSPs (e.g., Chiralpak or Chiralcel series) are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. The ratio of the peak areas then directly corresponds to the enantiomeric ratio. For compounds lacking a strong chromophore for UV detection, pre-column derivatization with a UV-active agent may be necessary. For instance, a method for the related compound piperidin-3-amine (B1201142) involves derivatization with para-toluenesulfonyl chloride to enable UV detection at 228 nm and separation on a Chiralpak AD-H column. nih.gov

Chiral GC is another powerful technique for enantiomeric excess determination, often used for more volatile compounds. Similar to chiral HPLC, it employs a chiral stationary phase. The sample is vaporized and carried through the column by an inert gas. The differential interactions with the CSP result in the separation of the enantiomers.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Ethanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Resolution (Rs) | > 2.0 |

Note: These conditions are hypothetical and represent a typical starting point for method development for a piperidine derivative.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the solid-state structure and absolute configuration of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The diffraction data allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of each atom, bond lengths, and bond angles. This provides definitive proof of the relative stereochemistry of the substituents on the piperidine ring and confirms its conformation in the solid state.

For the determination of the absolute configuration of a chiral molecule containing only light atoms (C, H, N, O), the use of anomalous dispersion is required. By collecting diffraction data using a specific wavelength of X-rays (often from a copper anode), small differences in the diffraction intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be measured. The analysis of these differences, typically quantified by the Flack parameter, allows for the confident assignment of the absolute configuration. A Flack parameter close to zero for a given stereochemical model confirms that the model is correct. While no specific crystal structure for this compound is publicly available, the data in Table 3 represents the type of crystallographic information that would be obtained from such an analysis.

Table 3: Representative Crystallographic Data for a Chiral Piperidine Derivative

| Parameter | Value |

| Chemical Formula | C₈H₁₂N₂O₄ |

| Formula Weight | 200.19 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 9.78 |

| c (Å) | 15.45 |

| Volume (ų) | 889.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.495 |

| Flack Parameter | 0.05(10) |

Note: This data is hypothetical and for illustrative purposes.

Q & A

Q. What are the recommended synthetic routes for (3R)-piperidine-3-carbonitrile oxalic acid in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves two stages: (1) preparation of the chiral nitrile intermediate and (2) salt formation with oxalic acid.

- Nitrile Synthesis : A common approach for piperidine-carbonitrile derivatives involves condensation reactions. For example, pyridine-3-carbonitrile derivatives can be synthesized via reactions between 1-alkyl-4-piperidones and ylidenemalononitriles in methanol with sodium as a base . Adjustments to substituents and stereochemistry may require chiral catalysts or enantiomerically pure starting materials.

- Oxalic Acid Salt Formation : After obtaining the nitrile intermediate, oxalic acid is introduced under controlled pH conditions to form the salt. This step may require recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the pure compound.

Q. Table 1: Key Synthetic Steps

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | 1-alkyl-4-piperidone, ylidenemalononitrile, Na/MeOH | Nitrile formation | |

| 2 | Oxalic acid, ethanol/water | Salt crystallization |

Q. How can researchers ensure the enantiomeric purity of this compound during synthesis?

Methodological Answer: Enantiomeric purity is critical for chiral compounds. Key strategies include:

- Chiral Catalysts : Use asymmetric catalysis (e.g., palladium-based systems) during nitrile synthesis to favor the (3R)-configuration .

- Chiral Chromatography : Employ chiral HPLC with columns like Chiralpak® IA/IB to separate enantiomers. For example, (R)-piperidine-3-carboxylic acid derivatives have been successfully resolved using this method .

- Polarimetry : Measure optical rotation ([α]D) and compare with literature values for stereochemical validation.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A combination of techniques ensures accurate structural validation:

- ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ 1.2–3.5 ppm for protons, δ 20–50 ppm for carbons) and nitrile group (no proton signal; δ ~120 ppm for carbon) .

- IR Spectroscopy : Identify the C≡N stretch (~2240 cm⁻¹) and oxalate C=O stretches (~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., calculated m/z for C₈H₁₂N₂O₅: 216.08) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved in stereochemical analysis?

Methodological Answer: Contradictions in NMR data often arise from dynamic effects or diastereotopic protons. Strategies include:

- Variable Temperature (VT) NMR : Resolve overlapping signals by altering temperature (e.g., 25°C to −40°C) to slow conformational exchange .

- NOESY/ROESY : Detect spatial proximity between protons to confirm stereochemistry. For example, cross-peaks between the piperidine H-3 and adjacent substituents can validate the (3R)-configuration .

- Computational Validation : Compare experimental shifts with density functional theory (DFT)-calculated values using software like Gaussian .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer: Yield optimization requires systematic parameter adjustments:

Q. Table 2: Reaction Optimization Parameters

Q. How do computational methods support the prediction of physicochemical properties for this compound?

Methodological Answer: Computational tools provide insights into:

- logP and Solubility : Software like ACD/Labs or PubChem-derived data predict logP (~0.5) and aqueous solubility (<1 mg/mL), guiding solvent selection .

- pKa Estimation : The nitrile group (pKa ~-1.8) and oxalate (pKa₁ ~1.2, pKa₂ ~4.2) influence protonation states under physiological conditions .

- Docking Studies : Molecular docking with targets (e.g., enzymes) identifies potential binding modes, aiding in pharmacological profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.